Meta-Substitution for Controlled Reactivity
The compound's primary differentiation is its specific meta-substitution pattern, as opposed to the ortho- or para- isomers. The amine group at the 3-position (meta) offers a distinct electronic and steric profile compared to the 2-position (ortho) isomer (CAS 52745-20-7) and the 4-position (para) isomer (CAS 56302-41-1).
| Evidence Dimension | Chemical Reactivity & SAR |
|---|---|
| Target Compound Data | Amino group at 3-position (meta) on phenyl ring; Molecular Formula: C₁₁H₁₄N₂O |
| Comparator Or Baseline | (2-Aminophenyl)(pyrrolidin-1-yl)methanone (CAS 52745-20-7) with amino group at 2-position (ortho); (4-Aminophenyl)(pyrrolidin-1-yl)methanone (CAS 56302-41-1) with amino group at 4-position (para); All isomers share molecular formula C₁₁H₁₄N₂O. |
| Quantified Difference | Qualitative difference in electron density distribution, steric hindrance, and hydrogen-bonding potential; cannot be quantified by a single numeric value but is a well-established principle in medicinal chemistry. |
| Conditions | Based on fundamental principles of organic chemistry and SAR, not a single assay. |
Why This Matters
This precise meta-configuration is essential for maintaining the intended vector and electronic properties in a lead series, ensuring that SAR data is accurate and reproducible.
